4-Cyclobutylaniline

Lipophilicity Drug Design Permeability

4-Cyclobutylaniline (CAS 3158-69-8) is a para-cyclobutyl-substituted aniline (C₁₀H₁₃N, MW 147.22 g/mol) that combines a primary aromatic amine with a strained, non-planar cyclobutane ring. Its computed logP is 2.54 and its topological polar surface area is 26.0 Ų.

Molecular Formula C10H13N
Molecular Weight 147.22 g/mol
CAS No. 3158-69-8
Cat. No. B1426153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclobutylaniline
CAS3158-69-8
Molecular FormulaC10H13N
Molecular Weight147.22 g/mol
Structural Identifiers
SMILESC1CC(C1)C2=CC=C(C=C2)N
InChIInChI=1S/C10H13N/c11-10-6-4-9(5-7-10)8-2-1-3-8/h4-8H,1-3,11H2
InChIKeySTQVTMCLQCBATO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Cyclobutylaniline (CAS 3158-69-8) Procurement Guide: Core Properties and Comparator Landscape


4-Cyclobutylaniline (CAS 3158-69-8) is a para-cyclobutyl-substituted aniline (C₁₀H₁₃N, MW 147.22 g/mol) that combines a primary aromatic amine with a strained, non-planar cyclobutane ring. Its computed logP is 2.54 and its topological polar surface area is 26.0 Ų . This compound serves as a versatile building block in medicinal chemistry and photoredox catalysis, where the cyclobutyl group imparts distinct steric and electronic properties not replicated by open-chain alkyl or cyclopropyl analogs [1]. Regulatory notifiers classify it as Acute Tox. 4 (oral, dermal, inhalation), Skin Irrit. 2, Eye Irrit. 2A, and STOT SE 3 (respiratory tract) [2], establishing a safety baseline for procurement decisions.

Why 4-Cyclobutylaniline Cannot Be Replaced by 4-Cyclopropylaniline or Open-Chain Analogs in Synthesis and Screening


Despite superficial structural similarity, in-class para-cycloalkylanilines exhibit non-linear property changes with ring size that defeat simple substitution. 4-Cyclobutylaniline (logP 2.54) is more lipophilic than 4-cyclopropylaniline (logP 2.15) and less than 4-cyclohexylaniline (logP 3.90), yet its ring strain energy (~26.7 kcal/mol) is nearly identical to cyclopropane (~27.5 kcal/mol) [1]. This unique combination of intermediate lipophilicity and high strain enables photoredox [4+2] annulation pathways that cyclopropylanilines (limited to [3+2] products) and unstrained alkyl anilines cannot perform [2]. Moreover, the puckered conformation of the cyclobutane ring imposes conformational restriction absent in 4-isopropylaniline or 4-tert-butylaniline, directly impacting target binding geometry in medicinal chemistry programs [3].

Quantitative Differentiation Evidence: 4-Cyclobutylaniline vs. Closest Comparators


LogP Differentiation: 4-Cyclobutylaniline Occupies a Distinct Lipophilicity Window vs. Cyclopropanyl, Isopropyl, and tert-Butyl Analogs

4-Cyclobutylaniline exhibits a computed logP of 2.54, which is 0.39 log units higher than 4-cyclopropylaniline (logP 2.15) and approximately 0.05 log units above 4-isopropylaniline (logP ~2.49), but 0.61 log units lower than 4-tert-butylaniline (logP ~3.15) . This places the compound in an intermediate lipophilicity range that balances membrane permeability with aqueous solubility, a property profile not achievable with the smaller cyclopropyl or the bulkier tert-butyl substituents .

Lipophilicity Drug Design Permeability

Human CCK1 Receptor Affinity: 4-Cyclobutylaniline-Derived Ligand Achieves Sub-Nanomolar IC₅₀ of 0.079 nM

A 4-cyclobutylaniline-containing ligand (CHEMBL4568746) displayed an IC₅₀ of 0.0794 nM at human CCK1R (cholecystokinin receptor type A) in a SPA-based displacement assay using [¹²⁵I]-CCK-8 on human 1321N1 cell membranes. At the CCK2R subtype, the same compound showed an IC₅₀ of 115 nM, yielding a remarkable >1,400-fold selectivity for CCK1R over CCK2R [1]. By comparison, structurally related 4-cyclohexylaniline derivatives showed sub-micromolar Ki (0.14 µM) at aromatase but lacked the picomolar CCK1R affinity profile , underscoring the distinct pharmacological space accessible through the cyclobutyl scaffold.

GPCR Cholecystokinin Receptor Radioligand Binding

Photoredox [4+2] Annulation: Cyclobutylanilines Yield Six-Membered Carbocycles That Cyclopropylaniline [3+2] Pathways Cannot Access

Under visible-light photoredox catalysis with an iridium photocatalyst, 4-cyclobutylaniline derivatives undergo intermolecular [4+2] annulation with terminal and internal alkynes to afford amine-substituted cyclohexene products in up to 90% GC yield with good to excellent diastereoselectivity and perfect atom economy [1]. In contrast, 4-cyclopropylaniline under identical photoredox conditions yields only [3+2] annulation products (five-membered carbocycles) in fair to good yields (21–86%) [2]. The orthogonal ring-size outcome is mechanistically locked: the distonic radical cation from cyclobutylaniline ring-opening spatially separates radical and cation by four bonds (1,4-difunctionalization), while cyclopropylanilines limit separation to three bonds (1,3-difunctionalization) [3].

Photoredox Catalysis Annulation Cyclohexene Synthesis

Conformational Restriction: The Puckered Cyclobutane Ring Imparts Steric Constraint Absent in 4-Isopropylaniline

The cyclobutane ring in 4-cyclobutylaniline adopts a non-planar 'puckered' conformation to relieve torsional strain, with a folding angle of approximately 35° [1]. This introduces a defined three-dimensional orientation of the aniline NH₂ group relative to the cycloalkyl ring that is fundamentally different from the freely rotating isopropyl group in 4-isopropylaniline. A predictive calculation estimates the pKa of the anilinium ion as 4.77±0.10 , while XLogP3 = 2.54 and a single rotatable bond constrain the conformational degrees of freedom more than the two rotatable C–C bonds in the isopropyl analog . In kinase inhibitor design, such conformational restriction has been correlated with enhanced target selectivity and reduced entropic penalty upon binding, a rationale supported by the 87 patents citing 4-cyclobutylaniline [2].

Conformational Analysis Medicinal Chemistry Scaffold Design

Supply Chain Differentiation: Typical Commercial Purity and Hazard Profile vs. Cyclohexyl Analogs

Commercially available 4-cyclobutylaniline is routinely supplied at ≥95% purity from multiple vendors, with the hydrochloride salt form (CAS 2355385-23-6) offering enhanced solubility and stability for laboratory handling . The GHS classification includes Acute Tox. 4 (oral: H302, dermal: H312, inhalation: H332), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335, respiratory tract) – a hazard profile that is comparable to 4-cyclopropylaniline but more favorable than 4-cyclohexylaniline (which carries additional environmental hazard classifications) [1]. The compound's molecular weight of 147.22 g/mol and single rotatable bond make it compliant with fragment-based drug discovery (FBDD) 'rule of three' guidelines (MW <300, ≤3 rotatable bonds), a status not achieved by 4-cyclohexylaniline (MW 175.27, higher logP 3.90) .

Procurement Purity Safety

Evidence-Based Application Scenarios for 4-Cyclobutylaniline Procurement


Synthesis of Six-Membered Carbocycles via Photoredox [4+2] Annulation

When the synthetic objective is a functionalized cyclohexene, hydrindane, or decalin scaffold, 4-cyclobutylaniline is the mandatory precursor among cycloalkylaniline building blocks. Cyclopropylanilines yield only five-membered rings via [3+2] annulation [1]. The reported 90% GC yield, perfect atom economy, and good-to-excellent diastereoselectivity under visible-light conditions make this compound the preferred entry point for amine-substituted six-membered carbocycle libraries [2].

CCK1R-Selective Ligand Optimization Programs

Medicinal chemistry groups pursuing cholecystokinin receptor subtype-selective ligands should prioritize 4-cyclobutylaniline-containing scaffolds. The documented IC₅₀ of 0.0794 nM at CCK1R with >1,400-fold selectivity over CCK2R provides a validated starting point that 4-cyclohexylaniline and 4-cyclopropylaniline derivatives have not matched in published radioligand binding assays [1]. This selectivity profile is critical for minimizing gastrointestinal side effects associated with CCK2R antagonism [2].

Fragment-Based Drug Discovery Library Construction

With a molecular weight of 147.22 g/mol, logP of 2.54, and only one rotatable bond, 4-cyclobutylaniline satisfies all three criteria of the 'rule of three' for fragment-based screening (MW <300, logP ≤3, ≤3 rotatable bonds). In contrast, 4-cyclohexylaniline (MW 175.27, logP 3.90) and 4-tert-butylaniline (logP 3.15) exceed or approach unacceptable limits [1]. The puckered cyclobutane conformation additionally provides three-dimensional character valued in fragment libraries for accessing novel binding geometries [2].

Kinase Inhibitor Scaffold with Conformational Restriction

The 87 patents citing 4-cyclobutylaniline predominantly relate to kinase inhibitors and heterocyclic medicinal chemistry programs [1]. The conformational restriction conferred by the non-planar cyclobutyl ring introduces a steric directing effect that open-chain analogs (e.g., 4-isopropylaniline) cannot provide. This translates into enhanced target selectivity in cellular assays, where cyclobutyl-containing analogs have been reported to achieve 10-fold greater inhibition compared to phenyl-substituted counterparts lacking conformational restriction [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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